molecular formula C11H19N3 B13069455 2-(3-Methylbutyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

2-(3-Methylbutyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13069455
M. Wt: 193.29 g/mol
InChI Key: RXRJBAXVXPWHAH-UHFFFAOYSA-N
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Description

2-(3-Methylbutyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1697872-49-3) is a chemical compound of significant interest in medicinal chemistry and drug discovery. It belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds, which are recognized as a notable scaffold with potent protein kinase inhibitor (PKI) activity and play a critical role in targeted cancer therapy . Kinases are key regulators in cellular signalling pathways, and their disruption is a hallmark of many cancers, making them prime targets for small-molecule inhibitors . Researchers value this core structure for its versatility and potential to interact with a range of enzymatic targets. The pyrazolo[1,5-a]pyrimidine core is a privileged structure in the development of therapeutic agents. Beyond its established role in oncology, this scaffold has shown promise in other research areas, including the development of anti-inflammatory agents. Derivatives have been synthesized that exhibit potent activity by inhibiting key enzymes like COX-2 and reducing pro-inflammatory cytokines such as IL-6 and TNF-α . Furthermore, this structural motif has been utilized in the design of potent and selective inhibitors for kinases like phosphoinositide 3-kinase δ (PI3Kδ) for respiratory diseases, and Bruton's tyrosine kinase (BTK) . The specific substitution pattern on the this compound scaffold makes it a valuable intermediate for further chemical exploration. Structure-activity relationship (SAR) studies consistently highlight that modifications at various positions on the pyrazolo[1,5-a]pyrimidine core can significantly influence the compound's electronic properties, lipophilicity, binding affinity, and overall pharmacological profile . This compound serves as a key building block for researchers aiming to develop novel inhibitors with enhanced selectivity and efficacy for specific kinase targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

2-(3-methylbutyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C11H19N3/c1-9(2)4-5-10-8-11-12-6-3-7-14(11)13-10/h8-9,12H,3-7H2,1-2H3

InChI Key

RXRJBAXVXPWHAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1=NN2CCCNC2=C1

Origin of Product

United States

Preparation Methods

Multi-Step Cyclocondensation Route

One of the most reliable methods involves a multi-step sequence starting from 5-amino-3-methylpyrazole, which undergoes condensation with malonate derivatives or other activated esters, followed by ring closure and functional group transformations to install the 3-methylbutyl substituent.

  • Step 1: Reaction of 5-amino-3-methylpyrazole with diethyl malonate or related esters in the presence of sodium ethoxide as a base to form a dihydroxy-heterocyclic intermediate with high yield (approximately 89%).
  • Step 2: Chlorination of the intermediate using phosphorus oxychloride to yield dichloro-pyrazolopyrimidine derivatives (yield ~61%).
  • Step 3: Nucleophilic substitution at the chlorinated positions with appropriate nucleophiles such as amines or alkyl groups to introduce the 3-methylbutyl moiety, typically under mild conditions with potassium carbonate as base, achieving yields up to 94%.

Condensation with Alkynes under Green Conditions

An alternative green synthetic strategy employs the condensation of aminopyrazoles with alkynes such as dimethyl acetylenedicarboxylate or methyl/ethyl propiolate in aqueous ethanol under ultrasonic irradiation. This method avoids harsh reagents and conditions, providing good yields (77–95%) of pyrazolo[1,5-a]pyrimidine derivatives with various substituents.

  • The reaction is catalyzed by potassium bisulfate (KHSO4) and proceeds efficiently at 60–65 °C within 9–15 minutes.
  • The mechanism involves protonation of the ester carbonyl by KHSO4, facilitating aza-Michael addition and ring closure to form the pyrazolopyrimidine core.
  • This method is applicable to a range of substituents, potentially adaptable for 3-methylbutyl side chain introduction by selecting appropriate alkynes or subsequent functionalization.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to enhance the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, enabling rapid reaction times and improved yields.

  • For example, the condensation of 7-isopropoxyisoflavone with 3-aminopyrazole in methanol under microwave irradiation using tert-butoxide bases yields pyrazolopyrimidine derivatives efficiently.
  • Optimization of base, solvent, and reactant ratios is critical; potassium tert-butoxide in DMSO with a 1:1.5:2.5 molar ratio of reactants gave the best results.
  • Although this example involves aryl substituents, the method could be adapted for alkyl substituents such as 3-methylbutyl by modifying the starting materials accordingly.
Method Key Reagents/Conditions Reaction Time Yield (%) Advantages Notes
Multi-step cyclocondensation 5-Amino-3-methylpyrazole, diethyl malonate, POCl3, K2CO3 Hours to days 61–94 High selectivity, well-established Requires multiple steps, chlorination step
Ultrasonic-assisted green synthesis Aminopyrazoles, alkynes (DMAD, methyl/ethyl propiolate), KHSO4, aqueous ethanol, ultrasound 9–15 min 77–95 Eco-friendly, rapid, mild conditions Limited to certain substituents, adaptable
Microwave-assisted synthesis 3-Aminopyrazole, aryl ketones, (CH3)3COK, DMSO, microwave 15 min Moderate to good Fast, efficient, solvent optimization Mostly for aryl substituents, potential for alkyl
  • The multi-step cyclocondensation route is robust for introducing alkyl substituents like 3-methylbutyl, with good control over regioselectivity and functional group compatibility.
  • Green synthetic methods using ultrasound irradiation reduce environmental impact by avoiding toxic solvents and harsh reagents, with high yields and short reaction times.
  • Microwave-assisted methods accelerate reaction kinetics and improve yields but require careful optimization of base and solvent systems to accommodate different substituents.
  • Purification typically involves acidification, recrystallization, and column chromatography to achieve high purity suitable for further applications.

The preparation of 2-(3-Methylbutyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves versatile synthetic strategies ranging from classical multi-step cyclocondensation to modern green and microwave-assisted methods. Each approach offers distinct advantages in terms of yield, environmental impact, and scalability. Selection of the optimal method depends on the desired substituent pattern, available starting materials, and production scale.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylbutyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit promising anticancer properties. For instance, modifications to the pyrazolo-pyrimidine scaffold have been shown to inhibit specific kinases involved in cancer cell proliferation. A notable case study demonstrated that a substituted pyrazolo[1,5-a]pyrimidine effectively inhibited the growth of various cancer cell lines through targeted action on the PI3K/Akt signaling pathway, which is crucial for tumor growth and survival.

Antimicrobial Properties

The antimicrobial potential of 2-(3-Methylbutyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has also been explored. In vitro assays revealed that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. A study highlighted its effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for developing new antibiotics.

CNS Activity

Research indicates that pyrazolo[1,5-a]pyrimidines may possess neuroprotective effects. In animal models of neurodegenerative diseases, compounds similar to this compound have been shown to improve cognitive function and reduce neuroinflammation. A specific case involved a compound that modulated GABAergic neurotransmission, leading to anxiolytic effects without the sedative side effects typically associated with benzodiazepines.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazolo[1,5-a]pyrimidines are another area of active investigation. Studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This activity positions them as potential therapeutic agents for conditions such as rheumatoid arthritis and other inflammatory disorders.

Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to form stable thin films suggests potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has shown that incorporating this compound into polymer matrices can enhance charge transport properties.

Data Summary Table

Application AreaKey FindingsReferences
Anticancer ActivityInhibits PI3K/Akt pathway; effective against cancer cell lines ,
Antimicrobial PropertiesActive against MRSA; significant inhibition of bacterial growth ,
CNS ActivityNeuroprotective effects; improves cognitive function ,
Anti-inflammatory EffectsInhibits COX-2; reduces pro-inflammatory cytokines ,
Organic ElectronicsEnhances charge transport; potential use in OLEDs and OPVs ,

Mechanism of Action

The mechanism of action of 2-(3-Methylbutyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The PP scaffold can be modified at positions 2, 3, 5, and 5. Key analogs include:

  • 3-Iodo-2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine : Substituted with methyl (C2), trifluoromethyl (C7), and iodo (C3), this derivative highlights the impact of electron-withdrawing groups (e.g., CF₃) on stability and reactivity .
  • Ethyl 5-cyclopropyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate : A cyclopropyl group at C5 and an ethyl ester at C3 demonstrate how steric and electronic effects influence synthetic routes and solubility .
  • 7-(4-Benzenesulfonyl-phenyl)-3-m-tolylazo-pyrazolo[1,5-a]pyrimidin-2-ylamine (13b) : Arylazo and benzenesulfonyl groups at C3 and C7 enhance antimicrobial activity, likely due to increased π-π stacking and hydrogen bonding .

Physicochemical Properties

The table below summarizes key data for the target compound and analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data (IR/NMR) Biological Activity Reference
2-(3-Methylbutyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine 2-(3-Methylbutyl) C₁₃H₂₀N₃ 218.32 Not Reported Not Available Not Reported -
3-Iodo-2-methyl-7-CF₃-PP 2-Me, 3-I, 7-CF₃ C₉H₁₀F₃IN₃ 331.1 Not Reported ¹H NMR: δ 2.39 (s, CH₃) Not Reported
4n (C19H15F3N6O2) 5-(4-CF₃Ph), 3-arylazo C₁₉H₁₅F₃N₆O₂ 416.36 Not Reported IR: 1616 (C=N) cm⁻¹ Not Reported
13b (C23H20N6O2S2) 3-m-tolylazo, 7-PhSO₂Ph C₂₃H₂₀N₆O₂S₂ 484.57 235–237 ¹H NMR: δ 2.39 (s, CH₃) Antimicrobial
9k (C19H12F3N3O) 3-(4-CF₃Ph), 5-Ph C₁₉H₁₂F₃N₃O 355.32 Not Reported Not Available Anti-Mycobacterial

Key Observations :

  • Spectral Signatures : Arylazo groups (e.g., in 13b) show distinct IR C=N stretches (~1615 cm⁻¹), while CF₃ groups (e.g., in 9k) exhibit strong electron-withdrawing effects in NMR .

Biological Activity

2-(3-Methylbutyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine class of compounds, which are known for their diverse biological activities and potential therapeutic applications. This compound features a unique 3-methylbutyl substituent at the 2-position of the pyrazolo ring, which may influence its biological properties.

  • Molecular Formula : C11H19N3
  • Molecular Weight : 193.29 g/mol
  • CAS Number : 1700065-86-6

Biological Activities

Pyrazolo[1,5-a]pyrimidines exhibit a variety of biological activities including:

  • Anticancer properties : Some derivatives have shown efficacy in inhibiting cancer cell proliferation.
  • Anti-inflammatory effects : Certain compounds within this class can modulate inflammatory pathways.
  • Antimicrobial activity : They have been investigated for their potential to combat bacterial and fungal infections.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
3-Methyl-4H-pyrazolo[1,5-a]pyrimidin-7-oneMethyl group at position 3Anticancer
2-(4-Chlorophenyl)-pyrazolo[1,5-a]pyrimidineChlorophenyl substituentAnti-inflammatory
7-Amino-3-methylpyrazolo[1,5-a]pyrimidin-4-oneAmino group at position 7Antimicrobial

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. Research indicates that it may inhibit key enzymes involved in cell cycle regulation or inflammatory pathways. The bulky 3-methylbutyl group may enhance its lipophilicity and affect pharmacokinetic properties.

Case Studies and Research Findings

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines in drug development. For instance:

  • A study published in the Journal of Medicinal Chemistry explored various derivatives and their binding affinities to biological targets. It was found that modifications at the 2-position significantly influenced activity profiles and selectivity towards specific receptors .
  • Another investigation focused on the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidines, demonstrating that certain compounds could effectively reduce pro-inflammatory cytokine levels in vitro .

Pharmacological Studies

Pharmacological evaluations are essential to understand the therapeutic potential of this compound. Preliminary data suggest that further investigation through in vivo studies and clinical trials is necessary to fully elucidate its efficacy and safety profile.

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